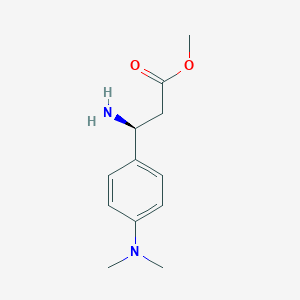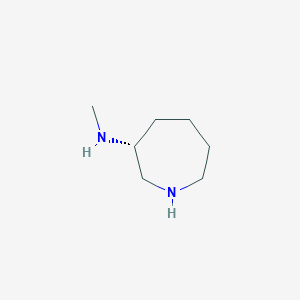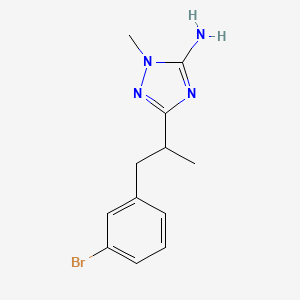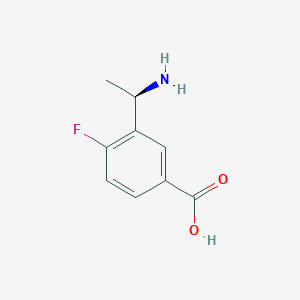
1-Amino-1-(2,3-dimethylphenyl)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(2,3-dimethylphenyl)acetone is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound is characterized by the presence of an amino group attached to a phenyl ring substituted with two methyl groups at the 2 and 3 positions. It is a versatile chemical with various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Amino-1-(2,3-dimethylphenyl)acetone can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylbenzaldehyde with ammonia and acetone under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Amino-1-(2,3-dimethylphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol.
Scientific Research Applications
1-Amino-1-(2,3-dimethylphenyl)acetone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Amino-1-(2,3-dimethylphenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes, altering their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
1-Amino-1-(2,3-dimethylphenyl)acetone can be compared with other similar compounds, such as:
1-Amino-1-(2,4-dimethylphenyl)acetone: Similar structure but with methyl groups at the 2 and 4 positions.
1-Amino-1-(3,4-dimethylphenyl)acetone: Methyl groups at the 3 and 4 positions.
1-Amino-1-(2,3-dimethylphenyl)ethanol: Similar structure but with an alcohol group instead of a ketone.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amino group and a ketone, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-amino-1-(2,3-dimethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H15NO/c1-7-5-4-6-10(8(7)2)11(12)9(3)13/h4-6,11H,12H2,1-3H3 |
InChI Key |
XSNMNUNUJZCEGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C(=O)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13040842.png)






